1,3-Bis(diphenylphosphino)propane

Vue d'ensemble

Description

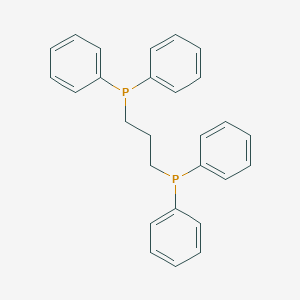

1,3-Bis(diphenylphosphino)propane (dppp) is a diphosphine ligand with the chemical formula C₂₇H₂₆P₂ and molecular weight 412.44 g/mol (CAS: 6737-42-4) . It consists of two diphenylphosphine groups connected by a three-carbon propane chain. This structure enables dppp to act as a bidentate ligand, forming stable complexes with transition metals like nickel, palladium, and platinum.

Méthodes De Préparation

1,3-Bis(diphenylphosphino)propane can be synthesized through several methods:

-

Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : This method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane to produce this compound and lithium chloride as a byproduct . [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]

-

Metal-Halogen Exchange and Metathesis: : This method involves a series of reactions starting with the reaction of 1,3-dibromopropane with tert-butyllithium, followed by the reaction with phosphorus trichloride and finally with phenyl lithium . [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]

Analyse Des Réactions Chimiques

Coordination Chemistry with Transition Metals

Dppp forms stable complexes with Pd(II), Ni(II), Cu(II), Mn(II), and Fe(II), enabling diverse catalytic applications:

-

Stability : Dppp’s three-carbon linker optimizes bite angle (∼91°), enhancing metal-ligand bond strength compared to shorter analogs like dppe (1,2-bis(diphenylphosphino)ethane) .

Palladium-Catalyzed Copolymerization

Dppp-Pd complexes mediate alternating copolymerization of CO and ethylene:

-

Migratory insertion kinetics :

| Reaction Step | Activation Parameters (ΔG‡, kcal/mol) | Conditions |

|---|---|---|

| Ethylene insertion into Pd–R | 16.6 | −45.6°C, THF |

| CO insertion into Pd–R | 14.8 | −81.7°C, THF |

Cross-Coupling Reactions

-

Kumada coupling : (dppp)NiCl₂ activates aryl halides (e.g., Ar–X) for coupling with Grignard reagents (R–Mg–X) .

-

Heck reaction : (dppp)Pd⁰ facilitates olefin arylation under mild conditions (TOF > 500 h⁻¹) .

Comparative Reactivity with Analogous Ligands

| Ligand | Bite Angle (°) | Preferred Metals | Catalytic Efficiency (vs. dppp) |

|---|---|---|---|

| dppe | 85 | Pd, Pt | Lower (steric hindrance) |

| dppb | 98 | Ni, Rh | Higher (flexible backbone) |

| dppp | 91 | Pd, Ni, Au | Optimal for most couplings |

Applications De Recherche Scientifique

1,3-Bis(diphenylphosphino)propane has a wide range of applications in scientific research:

-

Chemistry: : It is extensively used as a ligand in coordination chemistry and homogeneous catalysis. It forms complexes with various metals, which are used as catalysts in cross-coupling reactions such as the Kumada, Suzuki-Miyaura, and Sonogashira couplings .

-

Biology and Medicine: : It is used in the development of biologically active metal coordination complexes.

-

Industry: : It is employed in industrial processes for the co-polymerization of carbon monoxide and ethylene to produce polyketones .

Mécanisme D'action

The mechanism of action of 1,3-Bis(diphenylphosphino)propane primarily involves its role as a ligand in coordination chemistry. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization .

Comparaison Avec Des Composés Similaires

Key Properties:

- Melting Point : 57–63°C

- Solubility : Insoluble in water, soluble in organic solvents like toluene and acetone .

- Applications: Catalyst in cross-coupling reactions (e.g., Kumada coupling) . Dopant in single-walled carbon nanotube (SWCNT) films to enhance electrical conductivity . Precursor for palladium complexes in polyketone synthesis .

Comparison with Similar Diphosphine Compounds

Diphosphine ligands are critical in coordination chemistry and materials science. Below, dppp is compared with structurally analogous compounds based on substituents , chain length , and performance in applications .

Substituent Effects: Phenyl vs. Alkyl Groups

1,3-Bis(dimethylphosphino)propane (dmpp)

- Structure : Methyl groups replace phenyl groups on phosphorus.

- Properties : Smaller steric bulk compared to dppp, leading to faster ligand substitution kinetics.

- Performance: In SWCNT films, dmpp showed lower electrical conductivity enhancement than dppp, likely due to weaker π-π interactions with nanotubes .

1,3-Bis(dicyclohexylphosphino)propane (dcpp)

- Structure : Cyclohexyl groups provide intermediate steric bulk.

- Performance : Exhibits moderate conductivity in SWCNT films but lower than dppp and dpph (hexane analog) .

1,3-Bis(di-tert-butylphosphino)propane

- Structure : Bulky tert-butyl groups increase steric hindrance.

- Impact : Enhances stability of metal complexes but reduces catalytic activity in sterically sensitive reactions .

Chain Length Effects: Propane vs. Longer Chains

1,6-Bis(diphenylphosphino)hexane (dpph)

- Structure : Six-carbon chain instead of three.

- Performance: In SWCNT films, dpph increased electrical conductivity 4× and the Seebeck coefficient by 467 µW/m·K², outperforming dppp due to improved dopant-nanotube alignment .

1,5-Bis(diphenylphosphino)pentane

Electronic and Steric Comparison Table

Catalytic Performance

- dppp-Ni Complexes : Used in Heck and Kumada couplings due to optimal bite angle (~91°), balancing stability and reactivity .

- dpph-Pd Complexes : Longer chains reduce bite angle efficiency, making dppp more favorable for rigid coordination .

Material Science

- SWCNT Films : dpph outperforms dppp in conductivity enhancement, but dppp remains cost-effective for industrial use .

Activité Biologique

1,3-Bis(diphenylphosphino)propane (DPPP) is an organophosphorus compound widely recognized for its applications in coordination chemistry and catalysis. This article delves into the biological activity of DPPP, highlighting its interactions with biological systems, potential therapeutic applications, and associated health risks.

DPPP, with the molecular formula , is a bidentate ligand that forms stable complexes with various metal ions. Its structure allows it to create chelate rings, which are crucial for its catalytic properties. The compound is typically a white solid that is soluble in organic solvents but insoluble in water, making it suitable for various organic reactions and applications in materials science.

Antimicrobial Properties

Recent studies have indicated that DPPP and its metal complexes exhibit significant antimicrobial activity. For instance, a study characterized several coordination compounds of DPPP with metal ions such as Ni(II), Cu(II), Mn(II), and Fe(II). These complexes were tested against multiple bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans). The results demonstrated varying degrees of antibacterial and antifungal activity, suggesting that the metal ion's nature significantly influences the biological efficacy of the complexes .

Coordination Chemistry and Biological Applications

DPPP serves as a ligand in various metal complexes that have potential applications in medicinal chemistry. For example, nickel complexes formed with DPPP have been explored for their role in catalyzing reactions relevant to drug synthesis. The ability of DPPP to stabilize metal ions enhances the therapeutic potential of these complexes .

Summary of Toxicological Effects

| Exposure Route | Effect |

|---|---|

| Eye | Causes irritation |

| Skin | Causes irritation; harmful if absorbed |

| Ingestion | May cause digestive tract irritation; harmful if swallowed |

| Inhalation | Causes respiratory tract irritation |

Case Studies

- Nickel Complexes : A study on nickel(II) complexes containing DPPP revealed their structural characteristics and biological activity against common pathogens. The nickel-DPPP complex displayed notable antibacterial properties, particularly against Gram-positive bacteria .

- Copper Complexes : Research involving copper(I) aggregates formed with DPPP indicated potential applications in photodynamic therapy due to their light-absorbing properties and ability to generate reactive oxygen species .

- Silver Coordination Polymers : Silver(I) complexes with DPPP have shown promise as antibacterial agents due to their structural diversity and ability to disrupt bacterial membranes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(diphenylphosphino)propane, and how do reaction conditions influence yield?

DPPP is typically synthesized via nucleophilic substitution between diphenylphosphine and 1,3-dibromopropane under inert conditions. A common method involves using sodium or potassium tert-butoxide as a base in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–80°C). Yield optimization requires strict control of moisture and oxygen to prevent oxidation of the phosphine groups. Post-synthesis purification via recrystallization from ethanol or toluene is critical to achieve >95% purity .

Q. How can researchers characterize the structural integrity of DPPP post-synthesis?

Key techniques include:

- <sup>31</sup>P NMR spectroscopy : A singlet near δ -15 ppm confirms the presence of equivalent phosphorus atoms.

- X-ray crystallography : Reveals the ligand's bite angle (~98°) and spatial arrangement of phenyl groups, critical for coordination chemistry .

- Mass spectrometry (ESI-MS) : Validates molecular weight (412.44 g/mol) and detects impurities .

Q. What safety protocols are essential for handling DPPP in the laboratory?

DPPP is air-sensitive and toxic. Required precautions:

- Use gloveboxes or Schlenk lines under nitrogen/argon atmospheres.

- Wear nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of as hazardous waste.

- Store in amber glass vials at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does DPPP's bite angle influence its performance in transition-metal catalysis?

DPPP’s 1,3-propylene linker creates a bite angle of ~98°, which stabilizes square-planar or trigonal-bipyramidal geometries in metal complexes (e.g., Ni, Pd). This angle enhances catalytic activity in cross-coupling reactions (e.g., Kumada coupling) by reducing steric strain and improving substrate access. Comparative studies show DPPP outperforms shorter-bite ligands (e.g., dppe, bite angle ~85°) in reactions requiring bulky substrates .

Q. What strategies mitigate ligand oxidation during catalytic cycles involving DPPP?

Oxidation to phosphine oxide (detected via <sup>31</sup>P NMR at δ +25 ppm) deactivates DPPP. Mitigation approaches:

- Add reductants : 1,2-Bis(diphenylphosphino)ethane (dppe) or ascorbic acid regenerates active phosphine ligands.

- Optimize solvent polarity : Low-polarity solvents (toluene) reduce oxidation rates compared to polar aprotic solvents (DMF) .

Q. How do DPPP-based nickel complexes compare to palladium analogs in polyketone synthesis?

NiCl2(DPPP) catalyzes CO/ethylene copolymerization to form linear polyketones with higher regioselectivity than Pd analogs. However, Pd/DPPP systems achieve higher turnover numbers (TON >10<sup>4</sup>) under milder conditions (25°C vs. 80°C for Ni). Contradictions in reported TONs arise from differences in CO pressure (1–10 bar) and solvent purity .

Q. What experimental evidence supports DPPP's role in stabilizing gold nanoclusters?

In [Au6(DPPP)4]<sup>2+</sup> clusters, DPPP's chelating ability prevents aggregation and enables size-selective synthesis. X-ray absorption spectroscopy (XAS) confirms Au–P bond lengths of ~2.3 Å, while UV-Vis shows a distinct plasmon resonance at 520 nm, absent in unprotected clusters .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting catalytic efficiencies for DPPP in Heck reactions?

Discrepancies arise from:

- Substrate scope : Electron-deficient aryl halides (e.g., 4-nitroiodobenzene) react faster (TOF >500 h<sup>-1</sup>) than electron-rich analogs (TOF <50 h<sup>-1</sup>).

- Base selection : Et3N yields higher conversions than K2CO3 due to improved solubility.

- Ligand-to-metal ratio : Optimal activity occurs at 2:1 (DPPP:Pd), while excess ligand (>3:1) inhibits catalysis .

Q. Methodological Recommendations

Q. How to design air-stable DPPP derivatives without compromising catalytic activity?

Propriétés

IUPAC Name |

3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEYOSJUKRVCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064464 | |

| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6737-42-4 | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44R56E2C68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.